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Compound of Interest

Compound Name: 1,1-Cyclohexanedicarbonitrile

CAS No.: 5222-53-7

Cat. No.: B1606512 Get Quote

Executive Summary
1,1-Cyclohexanedicarbonitrile (CAS 3215-44-9) represents a critical structural motif in

medicinal chemistry, serving as a precursor for gem-disubstituted amino acids (e.g.,

Gabapentin analogs) and spiro-cyclic compounds. Its characterization presents unique

spectroscopic challenges due to the geminal dinitrile effect, which significantly alters the

electronic environment of the cyclohexane ring compared to mono-substituted analogs.

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS)

of 1,1-Cyclohexanedicarbonitrile. It moves beyond simple data listing to explain the causality

of the signals, grounded in stereoelectronic effects and molecular symmetry.

Structural Analysis & Symmetry
Before interpreting spectra, one must define the molecular symmetry. The 1,1-disubstitution

creates a plane of symmetry passing through C1 and C4.

C1: Quaternary center (achiral, but pro-chiral context).

C2 & C6: Enantiotopic (chemically equivalent in achiral solvents).

C3 & C5: Enantiotopic (chemically equivalent).

C4: Unique.
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This symmetry dictates that the

C NMR will display only four distinct ring signals (plus the nitrile carbon), and the

H NMR will show simplified integration patterns (4:4:2).

Diagram 1: Structural Logic & Symmetry Flow
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Caption: Symmetry analysis determining the expected number of NMR signals.

Infrared Spectroscopy (IR)[1][2][3][4]
The IR spectrum of gem-dinitriles is diagnostic but can be deceptive due to dipole cancellation

effects.

Theoretical Basis
In mono-nitriles, the

stretch is strong. In gem-dinitriles, the two nitrile groups can vibrate symmetrically or anti-
symmetrically. The symmetric stretch results in a small change in dipole moment, often making
the band weak or invisible in IR (but strong in Raman). The asymmetric stretch remains visible.

Diagnostic Peaks
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Functional Group
Wavenumber (cm

)
Intensity Notes

Nitrile (

)
2235 – 2245 Weak/Medium

Characteristic sharp

peak. Often weaker

than mono-nitriles due

to geminal symmetry.

Aliphatic C-H 2860 – 2960 Strong
C-H stretching

(symmetric and

asymmetric).

Scissoring (

)
1450 – 1460 Medium

Methylene

deformation.

Experimental Insight: If the nitrile peak at ~2240 cm

is absent or very faint, do not immediately discard the product. Confirm with Raman
spectroscopy or

C NMR.

Nuclear Magnetic Resonance (NMR)[4]
H NMR (Proton)
The proton spectrum is defined by the rapid chair-chair interconversion of the cyclohexane ring

at room temperature, which averages the axial and equatorial environments.

Solvent: CDCl

(Standard).

Reference: TMS (0.00 ppm).
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

C2-H, C6-H 2.10 – 2.25 Multiplet 4H

Alpha-protons.

Most deshielded

due to inductive

effect of two CN

groups.

C3-H, C5-H 1.70 – 1.85 Multiplet 4H Beta-protons.

C4-H 1.50 – 1.65 Multiplet 2H

Gamma-protons.

Most shielded,

furthest from

EWG.

Technical Note: At low temperatures (e.g., -80°C), the ring flipping freezes, and these signals

will split into distinct axial and equatorial resonances (complex splitting). At Room Temperature

(RT), expect broad multiplets.

C NMR (Carbon)
This is the definitive proof of structure due to the distinct quaternary carbon.
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Position
Shift (

ppm)
Type Notes

CN 115.0 – 116.5 Quaternary
Nitrile carbons.

Characteristic range.

C1 38.0 – 42.0 Quaternary

Diagnostic Peak.

Significantly

deshielded compared

to cyclohexane, but

low intensity (long

relaxation time).

C2, C6 32.0 – 34.0 CH Alpha carbons.

C3, C5 22.5 – 24.0 CH Beta carbons.

C4 20.5 – 22.0 CH Gamma carbon.

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) is standard for this small, non-polar molecule.

Molecular Weight: 134.18 g/mol

Formula: C

H

N

Fragmentation Pathway
Molecular Ion (M

): m/z 134. Usually visible but may be weak.

Loss of HCN: m/z 107 [M - 27]. Common in nitriles.
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Loss of CH

CN: Fragmentation of the ring adjacent to the quaternary center.

Base Peak: Often related to the hydrocarbon ring fragments (e.g., C

H

or similar) or the stabilized nitrile radical cation.

Validated Synthesis Protocol
To ensure the spectral data corresponds to a pure sample, the following synthesis via double

alkylation of malononitrile is the industry standard. This method is preferred over Strecker

synthesis for the 1,1-dicarbonitrile specifically.

Reaction Scheme
Step-by-Step Methodology

Reagents:

Malononitrile (1.0 eq)

1,5-Dibromopentane (1.1 eq)

Potassium Carbonate (anhydrous, 2.5 eq)

Solvent: DMF (Dimethylformamide) or DMSO.

Procedure:

Dissolve Malononitrile and 1,5-Dibromopentane in DMF under inert atmosphere (

).

Cool to 0°C.[1]

Add

portion-wise to control exotherm.
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Allow to warm to RT and stir for 12-24 hours.

Work-up (Self-Validating Step):

Pour into ice water. The product should precipitate as a solid or distinct oil.

Extract with Ethyl Acetate.

Wash organic layer with brine (removes DMF).

Purification:

Recrystallization from Ethanol/Water or Column Chromatography (Hexane:EtOAc 8:2).

Purity Check: Melting point should be sharp (approx 55-57°C).

Diagram 2: Synthesis & Purification Workflow
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Caption: Standard workflow for the synthesis of 1,1-Cyclohexanedicarbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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